molecular formula C6H6O5S.H3N<br>C6H9NO5S B15187225 Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt CAS No. 55605-65-7

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt

Cat. No.: B15187225
CAS No.: 55605-65-7
M. Wt: 207.21 g/mol
InChI Key: JOILQYURMOSQTJ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt is a chemical compound with the molecular formula C6H9NO5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two hydroxyl groups at the 2 and 4 positions, and the sulfonic acid group is neutralized with an ammonium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt typically involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions generally include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with other molecules, facilitating the formation of sulfonamides, sulfonyl chlorides, and esters. The hydroxyl groups also contribute to its reactivity, allowing it to undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt is unique due to the presence of two hydroxyl groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and biochemical assays. The monoammonium salt form also improves its solubility and stability compared to other derivatives .

Properties

CAS No.

55605-65-7

Molecular Formula

C6H6O5S.H3N
C6H9NO5S

Molecular Weight

207.21 g/mol

IUPAC Name

azanium;2,4-dihydroxybenzenesulfonate

InChI

InChI=1S/C6H6O5S.H3N/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);1H3

InChI Key

JOILQYURMOSQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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